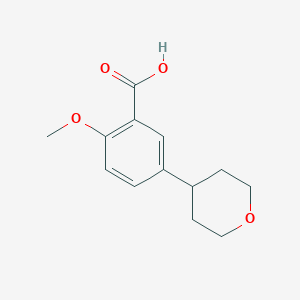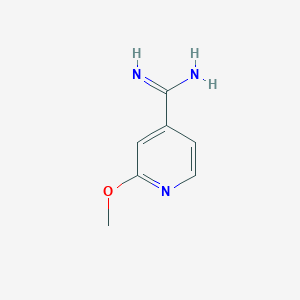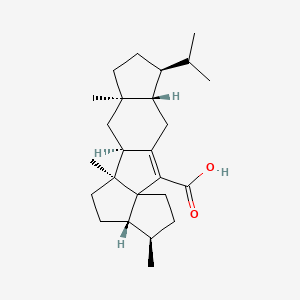
Retigeranic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Retigeranic acid: (-)-Retigeranic acid A ) is a unique pentacyclic diterpenoid compound. It was first isolated from the lichen Lobaria retigera in the western Himalayan region . The compound features an intricate trans-hydrindane tricyclic framework with eight chiral centers, three of which are contiguous bridgehead quaternary carbons. Its complex structure and biological activities have captured the attention of synthetic chemists and researchers alike.
Preparation Methods
Synthetic Routes: The synthesis of (-)-Retigeranic acid A involves several key steps. One notable strategy is based on a novel skeletal rearrangement approach. Let’s explore the synthetic pathway:
-
Reductive Skeleton Rearrangement: : The central step involves constructing the angular tricyclo[3.2.1]octane skeleton. Starting from an appropriate precursor, the double carbonyl groups at C5 and C6 are selectively reduced to form a cyclopropane oxide intermediate. This intermediate then undergoes a Dowd-Beckwith rearrangement to yield the desired tricyclic core .
-
[5+2] Cycloaddition/Prins Rearrangement: : To complete the pentacyclic structure, a [5+2] cycloaddition reaction followed by a Prins rearrangement is employed. This sequence introduces the adjacent quaternary carbons at C3 and C10. The overall synthesis achieves the concise and efficient construction of (-)-Retigeranic acid A .
Industrial Production: While industrial-scale production methods are not widely reported, the synthetic strategies developed in research laboratories provide valuable insights for potential large-scale synthesis.
Chemical Reactions Analysis
Reactivity:
(-)-Retigeranic acid A: can undergo various chemical reactions, including:
Oxidation: Oxidative transformations at specific positions.
Reduction: Selective reduction of functional groups.
Substitution: Substitution reactions involving the tricyclic framework.
Cycloadditions: Formation of additional rings.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformations. Researchers have used a combination of metal-catalyzed reactions, intramolecular cyclizations, and stereocontrolled reductions to achieve the synthesis .
Scientific Research Applications
Multidisciplinary Impact:
(-)-Retigeranic acid A:
Chemistry: As a challenging synthetic target, it inspires innovative strategies.
Biology: Its unique structure may influence biological processes.
Medicine: Investigating its bioactivity and potential therapeutic effects.
Industry: Exploring its use in natural product-based drug discovery.
Mechanism of Action
The precise mechanism by which (-)-Retigeranic acid A exerts its effects remains an active area of research. It likely interacts with specific molecular targets and signaling pathways, influencing cellular processes.
Comparison with Similar Compounds
While (-)-Retigeranic acid A is relatively rare, it shares structural features with other diterpenoids. its trans-hydrindane core and unique arrangement of quaternary carbons set it apart from most related compounds.
Similar Compounds:- Silphinenes and bipolarolides: These compounds exhibit similar structural complexity.
(+)-Deisopropyltricycloisohumulone: Another angular tricyclic diterpenoid.
Properties
CAS No. |
40184-98-3 |
|---|---|
Molecular Formula |
C25H38O2 |
Molecular Weight |
370.6 g/mol |
IUPAC Name |
(1S,2S,5S,6R,13S,14S,17R)-2,6,17-trimethyl-14-propan-2-ylpentacyclo[9.7.0.02,9.05,9.013,17]octadec-10-ene-10-carboxylic acid |
InChI |
InChI=1S/C25H38O2/c1-14(2)16-7-9-23(4)13-20-17(12-19(16)23)21(22(26)27)25-11-6-15(3)18(25)8-10-24(20,25)5/h14-16,18-20H,6-13H2,1-5H3,(H,26,27)/t15-,16+,18+,19+,20+,23-,24+,25?/m1/s1 |
InChI Key |
GTPDAZPJWLNUDK-UZQQHGMGSA-N |
Isomeric SMILES |
C[C@@H]1CCC23[C@H]1CC[C@]2([C@H]4C[C@]5(CC[C@H]([C@@H]5CC4=C3C(=O)O)C(C)C)C)C |
Canonical SMILES |
CC1CCC23C1CCC2(C4CC5(CCC(C5CC4=C3C(=O)O)C(C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



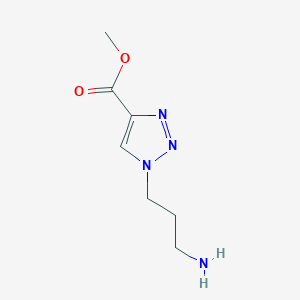
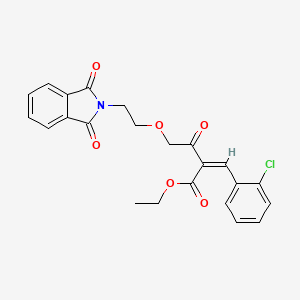
![3',5'-O-[Tetrakis(1-methylethyl)-1,3-disiloxanediyl]-guanosine](/img/structure/B12075381.png)
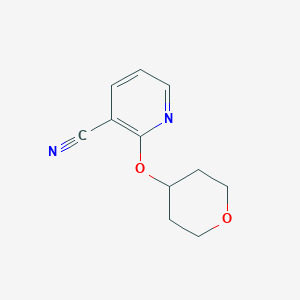

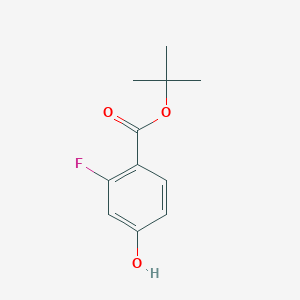
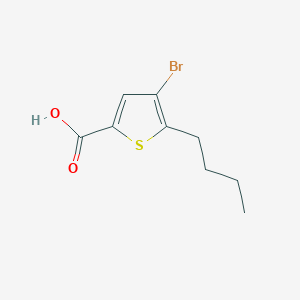
![3-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B12075422.png)
![3-Chloro-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B12075426.png)

![1-[1-(Cyclobutylmethyl)piperidin-4-yl]ethan-1-amine](/img/structure/B12075444.png)
